(R)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a benzyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good to excellent yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve scalable catalytic processes that ensure high yields and purity. The use of chiral amine-derived iridacycle complexes for enantioselective synthesis is one such method, enabling the production of enantioenriched pyrrolidines .
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, while the benzyl and trifluoromethyl groups can modulate its pharmacokinetic properties. The compound may act as an agonist or antagonist depending on the target and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its lipophilicity and metabolic stability. The stereochemistry of the compound also plays a crucial role in its biological activity, making it distinct from other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H15F3N2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3R)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 |
InChI Key |
AKBIYCYPMJGIDW-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC(F)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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